4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H11ClN2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of pyrazole derivatives is rich and varied, providing a valuable scaffold for the synthesis of a wide range of heterocyclic compounds. These compounds serve as building blocks for the development of various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of pyrazole derivatives under mild conditions facilitates the generation of versatile cyanomethylene dyes from precursors like amines, α-aminocarboxylic acids, and azacrown ethers, highlighting the potential for innovative transformations in future research (Gomaa & Ali, 2020).
Bioactive Compound Synthesis
Pyrazole derivatives have been extensively studied for their potential in producing bioactive compounds with applications in pharmaceuticals and agriculture. Their broad spectrum of biological activities includes anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole appended heterocyclic skeletons using reagents such as phosphorus oxychloride and dimethyl formamide demonstrates the versatility of pyrazole derivatives as synthons in organic synthesis, providing a foundation for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Antifungal and Antimicrobial Applications
Research into the structure-activity relationship of pyrazole derivatives has revealed their potential as antifungal and antimicrobial agents. The study of small molecules against Fusarium oxysporum, for instance, identified specific pyrazole compounds with pharmacophore sites that exhibit significant biological activity against this pathogen. Such findings underscore the importance of pyrazole derivatives in developing new antimicrobial strategies to combat agricultural diseases and infections (Kaddouri et al., 2022).
Anticancer Research
The exploration of pyrazoline derivatives in anticancer research has shown promising results, with numerous derivatives exhibiting significant biological effects. The synthesis and patent literature review of pyrazoline derivatives from 2000 to 2021 highlights their potential as anticancer agents, emphasizing the ongoing interest in this moiety for cancer research. The wide range of biological effects and the continued discovery of new derivatives suggest that pyrazoline compounds hold substantial promise for developing novel anticancer therapies (Ray et al., 2022).
Properties
IUPAC Name |
4-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLASZNFHFBKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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